REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:12]=[CH:11][C:6]2[NH:7][C:8](=O)[NH:9][C:5]=2[CH:4]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:8]1[NH:9][C:5]2[CH:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:12]=[CH:11][C:6]=2[N:7]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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FC(C1=CC2=C(NC(N2)=O)C=C1)(F)F
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Name
|
|
Quantity
|
30 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
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DISTILLATION
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Details
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the resulting oily residue subjected to azeotropic distillation with toluene (3×50 mL) at 50° C
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Type
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DISSOLUTION
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Details
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The crude product was dissolved in EtOAc (50 mL)
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Type
|
WASH
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Details
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washed with brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from EtOAc/hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(N1)C=C(C=C2)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |